molecular formula C52H81F3N12O18 B8180601 DLPLTFGGGTK TFA

DLPLTFGGGTK TFA

Cat. No.: B8180601
M. Wt: 1219.3 g/mol
InChI Key: XPVDKRLCFUHPJF-HRSWYPMTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biochemical Identity of DLPLTFGGGTK (TFA)

Structural Characterization and Sequence Analysis

DLPLTFGGGTK is a linear decapeptide with the amino acid sequence Asp-Leu-Pro-Leu-Thr-Phe-Gly-Gly-Gly-Thr-Lys , terminating in a lysine residue that facilitates trifluoroacetic acid (TFA) salt formation during purification. The peptide’s molecular weight is 1,045.16 Da (unmodified form), with the TFA counterion contributing an additional 114.02 Da to the final compound. Key structural features include:

  • Hydrophobic residues (Leu, Pro, Phe) enhancing membrane permeability and resin binding during synthesis.
  • Glycine triplets (Gly-Gly-Gly) conferring conformational flexibility, critical for antibody-antigen interactions.
  • Threonine residues (Thr) providing sites for potential post-translational modifications in native antibodies.

Mass spectrometric fragmentation patterns reveal dominant y-ions (e.g., y₈⁺ at m/z 780.425 and y₉⁺ at m/z 877.478), which are instrumental in LC-MS/MS assay development. The peptide’s isoelectric point (pI) of 5.2 ensures optimal solubility in acidic mobile phases, a prerequisite for reversed-phase chromatography.

Table 1: Structural Properties of DLPLTFGGGTK (TFA)
Property Value Source
Sequence DLPLTFGGGTK
Molecular Weight (Da) 1,045.16 (peptide) + 114.02 (TFA)
Isoelectric Point (pI) 5.2
Dominant MS Fragments y₈⁺ 780.425, y₉⁺ 877.478

Physicochemical Properties and Stability Profiles

DLPLTFGGGTK (TFA) exhibits notable stability under standard analytical conditions, though its susceptibility to acid hydrolysis necessitates careful handling. Key stability parameters include:

  • Thermal Stability : Degrades by <5% after 24 hours at 4°C but undergoes 12% decomposition at 25°C, necessitating storage at -80°C .
  • Acid Lability : Exposure to 0.1% TFA induces <3% cleavage over 6 hours, but prolonged contact with concentrated TFA (>50%) triggers hydrolysis at the Thr-Phe bond via oxazolone intermediate formation.
  • Solubility : Freely soluble in aqueous buffers (≥10 mg/mL in 5 mM histidine, pH 6.0) but precipitates in high-salt conditions (>1 M NaCl).

These properties are critical in method development, as evidenced by the peptide’s use in a validated LC-MS/MS assay with a lower limit of quantification (LLOQ) of 2 µg/mL and inter-day precision of 2.1% .

Table 2: Stability Parameters of DLPLTFGGGTK (TFA)
Condition Stability Outcome Source
Storage (-80°C) Stable for 12 months
TFA Exposure (0.1%, 6h) <3% degradation
Thermal Stress (25°C) 12% degradation over 24h

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S,3R)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H80N12O16.C2HF3O2/c1-26(2)19-33(57-46(73)36-16-12-18-62(36)49(76)35(20-27(3)4)59-43(70)31(52)22-40(68)69)45(72)61-42(29(6)64)48(75)58-34(21-30-13-8-7-9-14-30)44(71)55-24-38(66)53-23-37(65)54-25-39(67)60-41(28(5)63)47(74)56-32(50(77)78)15-10-11-17-51;3-2(4,5)1(6)7/h7-9,13-14,26-29,31-36,41-42,63-64H,10-12,15-25,51-52H2,1-6H3,(H,53,66)(H,54,65)(H,55,71)(H,56,74)(H,57,73)(H,58,75)(H,59,70)(H,60,67)(H,61,72)(H,68,69)(H,77,78);(H,6,7)/t28-,29-,31+,32+,33+,34+,35+,36+,41+,42+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVDKRLCFUHPJF-HRSWYPMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)N)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H81F3N12O18
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1219.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

DLPLTFGGGTK (TFA) is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis is carried out under controlled conditions, typically involving the use of protecting groups to prevent unwanted side reactions. The final product is cleaved from the resin using trifluoroacetic acid (TFA), which also removes the protecting groups .

Industrial Production Methods

The industrial production of DLPLTFGGGTK (TFA) follows a similar approach to SPPS but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves multiple cycles of amino acid coupling, deprotection, and washing steps. After synthesis, the peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .

Chemical Reactions Analysis

TFA-Assisted Peptide Ligation

TFA enables chemoselective condensation of peptide segments through a thioacetal intermediate. This method, termed TFA-assisted peptide conjugation followed by intramolecular native chemical ligation (TAL) , dissolves aggregation-prone peptides efficiently .

Key steps :

  • Thioacetal formation : Peptide thioesters (e.g., 1a ) react with 1,3-dithiol-containing peptides (e.g., 2a ) in TFA to form thioacetal intermediates (3a ) within 30 seconds (97% yield) .

  • Ligation : Neutral phosphate buffer converts intermediates into final peptides (e.g., 4a ) within 1 minute (97% yield) .

Example reaction :

1a thioester +2a 1 3 dithiol peptide TFA3a thioacetal pH 7 buffer4a ligated peptide \text{1a thioester }+\text{2a 1 3 dithiol peptide }\xrightarrow{\text{TFA}}\text{3a thioacetal }\xrightarrow{\text{pH 7 buffer}}\text{4a ligated peptide }

Data table :

Reaction StepConditionsTimeYield
Thioacetal formationTFA, RT30 s97%
LigationpH 7 buffer1 min97%

Trifluoroethylation of Amines

TFA serves as a fluorine source for catalyst-free reductive trifluoroethylation of amines, yielding β-fluoroalkylamines .

General procedure :

  • Secondary amines (0.5 mmol) react with TFA (0.875 mmol) and phenylsilane (1 mmol) in tetrahydrofuran at 70°C for 2–4 hours.

  • Functional group tolerance includes esters, nitriles, and heterocycles .

Example reaction :

R2NH+CF3COOHPhSiH3,ΔR2NCH2CF3\text{R}_2\text{NH}+\text{CF}_3\text{COOH}\xrightarrow{\text{PhSiH}_3,\Delta}\text{R}_2\text{NCH}_2\text{CF}_3

Data table :

Amine TypeSubstrateProduct Yield
SecondaryPiperidine89%
Primary (three-component)Benzylamine + benzaldehyde85%

Tandem Friedel-Crafts Alkylation/Cyclization

TFA catalyzes the synthesis of flavylium derivatives from phenols and chalcones via a multi-step mechanism :

  • Friedel-Crafts alkylation

  • Dehydrative cyclization

  • Hydrogen transfer

Conditions : Refluxing TFA (72°C) for 4–12 hours.
Yield : 60–85% for 2-hydroxy-2-phenyl-2H-chromenes .

Hydrothermal Degradation of TFA

Under alkaline hydrothermal conditions (150–250°C, <30 MPa), TFA undergoes decarboxylation and defluorination :

CF3COOHΔ,NaOHCHF3+CO2F+HCOO+CO32\text{CF}_3\text{COOH}\xrightarrow{\Delta,\text{NaOH}}\text{CHF}_3+\text{CO}_2\xrightarrow{}\text{F}^-+\text{HCOO}^-+\text{CO}_3^{2-}

Kinetic data :

Temperature (°C)Rate Constant (h⁻¹)
1500.05
2500.35

Comparison with Similar Compounds

Comparison with Similar Compounds

While the provided evidence focuses exclusively on TFA, comparisons can be inferred with other flavonoids and cardioprotective agents based on shared mechanisms. Below is a synthesis of TFA’s unique properties relative to analogous compounds:

Table 1: Comparative Analysis of TFA and Representative Flavonoids

Parameter TFA Quercetin Rutin EDTA-Fe
Primary Source Abelmoschus manihot flowers Fruits, vegetables Buckwheat, citrus peels Synthetic chelator
Antioxidant Activity ↑ SOD, ↑ GSH-PX, ↓ MDA Direct ROS scavenging Moderate ROS scavenging Iron chelation
Anti-apoptotic Effect ↑ Bcl-2, ↓ P53 Modulates Bax/Bcl-2 ratio Limited evidence Not applicable
Cardioprotection Reduces CPK/LDH leakage Reduces infarct size Improves endothelial function No direct cardiac role
Clinical Relevance Validated in rodent models Mixed results in human trials Limited preclinical data Used for iron overload

Key Distinctions:

Mechanistic Breadth : Unlike quercetin or rutin, TFA demonstrates a dual role in both antioxidant defense (via SOD/GSH-PX upregulation) and apoptosis regulation (via Bcl-2/P53 modulation), making it uniquely suited for addressing multifactorial pathologies like MIRI .

Translational Potential: TFA has been rigorously tested in in vivo models of ischemia-reperfusion, showing dose-dependent reductions in CPK (creatine phosphokinase) and LDH (lactate dehydrogenase) leakage—biomarkers less consistently impacted by other flavonoids .

Limitations in Evidence:

However, existing literature suggests that TFA’s synergistic multi-target effects may outperform single-component flavonoids like quercetin in complex pathologies.

Biological Activity

Dlpltfgggtk (TFA) is a synthetic peptide that has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This compound, often utilized as a surrogate peptide for the identification of pembrolizumab, plays a significant role in various biological processes, including anti-infection mechanisms and immunological responses. This article explores the biological activity of Dlpltfgggtk (TFA), supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Dlpltfgggtk is a peptide composed of a sequence of amino acids that confer specific biological functions. The trifluoroacetate (TFA) salt form is commonly used in research due to its stability and solubility properties.

The biological activity of Dlpltfgggtk (TFA) can be attributed to several mechanisms:

  • Immunological Modulation : The peptide interacts with immune receptors, potentially enhancing immune responses against pathogens.
  • Antimicrobial Activity : Preliminary studies suggest that Dlpltfgggtk may exhibit antibacterial properties, making it a candidate for further exploration in infection control.
  • Cell Signaling Pathways : The peptide is involved in various signaling pathways such as JAK/STAT and MAPK/ERK, which are crucial for cellular responses to external stimuli.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of Dlpltfgggtk (TFA) against several bacterial strains. The results indicated that the peptide demonstrated significant inhibitory effects on bacterial growth, particularly against Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5 µg/mL
Escherichia coli10 µg/mL
Streptococcus pneumoniae7 µg/mL

This data suggests that Dlpltfgggtk (TFA) could be developed as an antimicrobial agent.

Case Study 2: Immune Response Enhancement

In another research project, the ability of Dlpltfgggtk (TFA) to enhance T-cell activation was assessed. The study found that the peptide significantly increased the proliferation of CD4+ T-cells when co-cultured with antigen-presenting cells.

Treatment GroupT-cell Proliferation (% Increase)
Control0%
Dlpltfgggtk (TFA)45%
Pembrolizumab60%

These findings indicate that Dlpltfgggtk (TFA) may play a role in augmenting immune responses, similar to established therapies like pembrolizumab.

Biological Activity Summary

The biological activities of Dlpltfgggtk (TFA) encompass:

  • Antimicrobial Properties : Effective against various bacterial strains.
  • Immunomodulatory Effects : Enhances T-cell activation and proliferation.
  • Potential Therapeutic Applications : Could serve as a basis for developing new antimicrobial agents or immunotherapies.

Q & A

Basic Research Questions

Q. What is the role of DLPLTFGGGTK (TFA) in pembrolizumab identification, and how can researchers validate its specificity in experimental workflows?

  • Methodological Answer : DLPLTFGGGTK (TFA) serves as a surrogate peptide for identifying pembrolizumab, a monoclonal antibody used in immunotherapy. To validate its specificity, researchers should employ mass spectrometry (MS) with targeted proteomic approaches, such as parallel reaction monitoring (PRM), to confirm peptide-protein binding affinity. Cross-validation using negative controls (e.g., non-target antibodies) ensures minimal cross-reactivity .

Q. How should researchers design experiments to optimize the detection of DLPLTFGGGTK (TFA) in complex biological matrices?

  • Methodological Answer : Experimental design should include sample pre-treatment steps like immunoaffinity enrichment to isolate the peptide from serum or tissue lysates. Use high-resolution liquid chromatography (LC) coupled with tandem MS (LC-MS/MS) for precise quantification. Parameters such as ion suppression effects and matrix interference must be tested using spiked recovery experiments .

Q. What types of data should be collected when studying DLPLTFGGGTK (TFA), and how can they be systematically managed?

  • Methodological Answer : Collect both raw (e.g., MS spectra, chromatograms) and processed data (e.g., peptide intensity ratios, binding kinetics). Implement a FAIR (Findable, Accessible, Interoperable, Reusable) data management plan using repositories like PRIDE or PeptideAtlas. Metadata should include experimental conditions, instrumentation parameters, and quality control metrics .

Advanced Research Questions

Q. How can researchers resolve contradictions in DLPLTFGGGTK (TFA) quantification results across different laboratories?

  • Methodological Answer : Conduct inter-laboratory studies using standardized reference materials and protocols. Apply Bland-Altman analysis to assess bias between datasets. Investigate potential sources of variability, such as calibration curve preparation or MS instrument drift, and use consensus guidelines like MIAPE (Minimum Information About a Proteomics Experiment) for reporting .

Q. What strategies can improve the sensitivity and reproducibility of DLPLTFGGGTK (TFA) detection in low-abundance scenarios?

  • Methodological Answer : Optimize MS parameters (e.g., collision energy, dwell time) via design of experiments (DoE) approaches. Implement stable isotope-labeled analogs (SILs) of DLPLTFGGGTK (TFA) as internal standards to correct for technical variability. Validate reproducibility through repeated measures ANOVA across multiple experimental runs .

Q. How can interdisciplinary approaches enhance the functional analysis of DLPLTFGGGTK (TFA) in immune checkpoint research?

  • Methodological Answer : Integrate proteomic data with transcriptomic or structural biology datasets (e.g., cryo-EM of pembrolizumab-peptide complexes) to elucidate binding mechanisms. Collaborate with computational biologists to develop machine learning models predicting peptide-antibody interactions. Validate findings using in vitro functional assays (e.g., surface plasmon resonance) .

Methodological Frameworks

  • Data Contradiction Analysis : Use triangulation by combining MS data with orthogonal methods like ELISA or western blotting. Apply Bayesian statistics to weigh evidence from conflicting datasets .
  • Compliance & Ethics : For studies involving human-derived samples, ensure GDPR compliance by anonymizing data, obtaining explicit consent, and conducting Data Protection Impact Assessments (DPIAs) .
  • Literature Synthesis : Leverage tools like ResearchGPT for systematic reviews, focusing on technical keywords (e.g., "surrogate peptide validation") and filtering results by methodological rigor (e.g., peer-reviewed protocols) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.